6-(3-Aminophenyl)piperidin-2-one
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Overview
Description
6-(3-Aminophenyl)piperidin-2-one is a compound with the molecular weight of 190.24 . It is a powder at room temperature . The IUPAC name for this compound is 6-(3-aminophenyl)piperidin-2-one . The InChI code for this compound is 1S/C11H14N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1,3-4,7,10H,2,5-6,12H2,(H,13,14) .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidines has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 6-(3-Aminophenyl)piperidin-2-one consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
6-(3-Aminophenyl)piperidin-2-one is a powder at room temperature .Scientific Research Applications
Conformational Analysis and Biological Activities
Research on the structural and biological properties of various piperidine derivatives, including those similar to 6-(3-Aminophenyl)piperidin-2-one, has led to the identification of compounds with significant pharmacological effects. These compounds have been synthesized and characterized, revealing preferences for specific conformations like chair or boat shapes, which influence their biological activities. For instance, certain derivatives exhibit antibacterial activity against strains like Pseudomonas and Salmonella, and notable antioxidant activities have been observed. Additionally, molecular docking studies suggest these compounds can bind effectively to target proteins like CHK1, potentially offering avenues for therapeutic applications (Mohanraj & Ponnuswamy, 2017).
Bioactive Conformation in Opioid Receptor Antagonists
The bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to the chemical structure , has been explored. These compounds are known as mu-opioid receptor antagonists. Restricting the rotational degrees of freedom of the N-substituent in these molecules has led to the development of novel, fused bicyclic derivatives with significant mu-opioid receptor affinity and activity. This research provides insights into the structural features affecting ligand binding and the structure-activity relationships of these compounds (Le Bourdonnec et al., 2006).
Asymmetric Synthesis and Structural Analysis
Asymmetric synthesis methods have been utilized to produce piperidine derivatives with complex substitutions. These methods enable the creation of biologically relevant polysubstituted piperidines, offering control over stereochemistry and potentially leading to compounds with specific biological activities. Furthermore, the detailed analysis of their molecular structure, as well as conformational studies, provides deeper insights into their properties and potential applications in various fields, including medicinal chemistry (Salgado et al., 2019).
Exploration of Chemical Space and Biological Activity
The chemical space of 2,6-diphenyl piperidines and related structures has been extensively explored, leading to the discovery of various compounds with diverse biological activities. These activities include potential antibacterial properties, as well as interactions with biological molecules like DNA. The exploration of this chemical space involves not only the synthesis of new compounds but also the detailed characterization of their structural and biological properties, paving the way for potential therapeutic applications (Yousif, 2021).
Development of G Protein-Coupled Receptor Agonists
The development of specific G protein-coupled receptor (GPCR) agonists based on piperidine derivatives showcases the potential of these compounds in probing pharmacological targets. The specificity and potency of these agonists make them valuable tools for understanding receptor functions and developing therapeutic agents (Sakairi et al., 2012).
Safety And Hazards
The safety information for 6-(3-Aminophenyl)piperidin-2-one includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
6-(3-aminophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1,3-4,7,10H,2,5-6,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUMYFCEPQBNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminophenyl)piperidin-2-one |
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